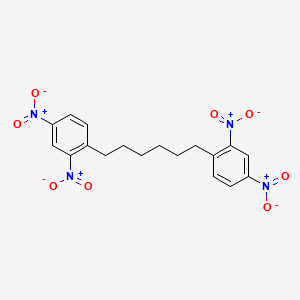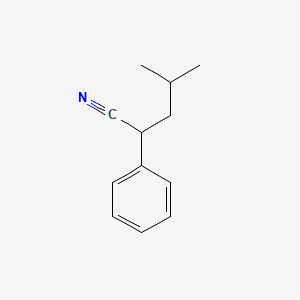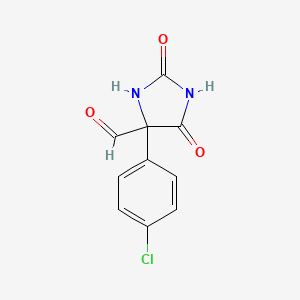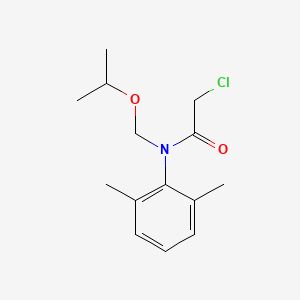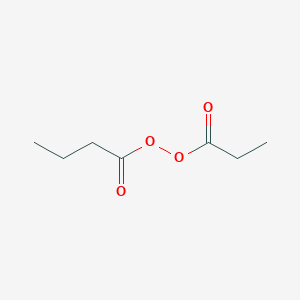
Propanoyl butaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoyl butaneperoxoate is an organic peroxide compound that is used in various chemical processes. It is known for its ability to initiate polymerization reactions and is often used as a radical initiator in the production of polymers. This compound is characterized by its reactive peroxide group, which makes it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoyl butaneperoxoate can be synthesized through the reaction of propanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically takes place at low temperatures to prevent the decomposition of the peroxide group. The general reaction is as follows:
CH3CH2COCl+H2O2→CH3CH2COO2C4H9+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of hazardous decomposition.
Chemical Reactions Analysis
Types of Reactions
Propanoyl butaneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can oxidize various substrates, making it useful in organic synthesis.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols.
Substitution: The propanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
Propanoyl butaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of plastics and resins.
Mechanism of Action
The mechanism of action of propanoyl butaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include the activation of monomers and the propagation of polymer chains.
Comparison with Similar Compounds
Similar Compounds
Propanoic anhydride: Similar in structure but lacks the peroxide group.
Propanoyl chloride: Used in similar reactions but does not generate radicals.
Butaneperoxoic acid: Contains a peroxide group but differs in its reactivity.
Uniqueness
Propanoyl butaneperoxoate is unique due to its ability to generate free radicals, making it a valuable reagent in polymerization reactions. Its dual functionality as both an oxidizing agent and a radical initiator sets it apart from other similar compounds.
Properties
CAS No. |
13043-86-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
propanoyl butaneperoxoate |
InChI |
InChI=1S/C7H12O4/c1-3-5-7(9)11-10-6(8)4-2/h3-5H2,1-2H3 |
InChI Key |
WYULPPRZTJMYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OOC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)




![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
